molecular formula C11H23NO2 B2411649 Tert-butyl (3S)-3-aminoheptanoate CAS No. 1482505-73-6

Tert-butyl (3S)-3-aminoheptanoate

Cat. No.: B2411649
CAS No.: 1482505-73-6
M. Wt: 201.31
InChI Key: IMRQKTKANBNMFF-VIFPVBQESA-N
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Description

Tert-butyl (3S)-3-aminoheptanoate is a chiral β-amino ester building block of significant value in medicinal chemistry and pharmaceutical synthesis. While specific biological data for this exact compound is limited in public literature, its core structure places it within a well-established class of chemical intermediates. Compounds featuring the tert-butyl (3S)-3-aminoalkanoate scaffold are frequently employed in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and their key fragments . The tert-butyl ester group offers advantageous properties for synthetic applications, notably serving as a common protecting group for carboxylic acids that can be readily deprotected under mild acidic conditions to proceed to the next synthetic step . The chiral (S)-configuration at the 3-position is critical for producing enantiomerically pure compounds, a necessity in modern drug development. As a β-amino acid derivative, it provides researchers with a versatile handle for constructing peptidomimetics or other biologically relevant structures. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl (3S)-3-aminoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQKTKANBNMFF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Transesterification

In a modified procedure, 3-aminoheptanoic acid reacts with tert-butyl acetate in the presence of perchloric acid (0–10°C, 48–72 hours). The reaction proceeds via nucleophilic acyl substitution, yielding tert-butyl (3S)-3-aminoheptanoate after neutralization with sodium hydroxide (pH 6.5–7.5) and extraction with tert-butyl acetate. This method achieves ~85% yield but requires stringent temperature control to minimize racemization.

Enzymatic Resolution

To address racemization, lipase-mediated kinetic resolution has been employed. Using immobilized Candida antarctica lipase B (CAL-B), the (3S)-enantiomer is selectively esterified with tert-butyl alcohol in toluene at 40°C. This method achieves >98% enantiomeric excess (ee) but with a lower yield (62–68%) due to equilibrium limitations.

Stereoselective Synthesis via Reductive Amination

Asymmetric Hydrogenation

Patent CA2099444A1 describes asymmetric hydrogenation of α-keto esters using ruthenium-(R)-BINAP catalysts. Adapting this method, 3-ketoheptanoic acid tert-butyl ester is hydrogenated under 3 atm H₂ with a substrate/catalyst ratio of 1,000:1, yielding this compound with 92–95% ee. Key parameters include:

Parameter Value
Catalyst RuCl₂-(R)-BINAP
Solvent Ethanol/water (9:1)
Temperature 25°C
Reaction Time 24 hours
Yield 88%

Borohydride Reduction

Sodium borohydride reduction of tert-butyl 3-oxoheptanoate in micellar aqueous systems (0–5°C) achieves 80% diastereomeric excess (de). Subsequent crystallization from n-heptane enhances purity to 99%.

Chiral Pool Synthesis from Natural Sources

L-Lysine Derivatization

L-Lysine serves as a chiral precursor. The ε-amino group is protected with Boc anhydride, followed by oxidative cleavage of the δ-carbon to generate a carboxylic acid. Esterification with tert-butyl bromide and deprotection yields this compound with 97% ee.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-aminoheptanoic acid with tert-butyl carbonate and magnesium oxide as a base eliminates solvent use. Reaction at 30 Hz for 2 hours achieves 78% yield and 94% ee, demonstrating scalability for industrial applications.

Micellar Catalysis

Aqueous micelles of SDS (sodium dodecyl sulfate) enable tert-butyl ester formation at 50°C with 90% conversion. This method reduces organic waste and energy consumption.

Comparative Analysis of Methods

Method Yield (%) ee/de (%) Scalability Environmental Impact
Acid Catalysis 85 80 High Moderate (acid waste)
Enzymatic Resolution 65 98 Moderate Low
Asymmetric Hydrogenation 88 95 High High (metal catalyst)
Mechanochemical 78 94 High Low

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-aminoheptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-aminoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-aminoheptanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid ester, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butyl group serves as a protecting group that can be removed under mild conditions, allowing for the selective deprotection of the amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-aminoheptanoate is unique due to its specific (3S) configuration and the length of its carbon chain. This configuration and chain length can influence its reactivity and suitability for specific applications, making it distinct from other tert-butyl amino acid esters.

Q & A

Basic Question: How can researchers optimize the synthesis of tert-butyl (3S)-3-aminoheptanoate?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine) to prevent unwanted side reactions .
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for maintaining reaction homogeneity .
  • Temperature control : Reactions typically proceed at 0–25°C to balance reactivity and selectivity .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming product identity .

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